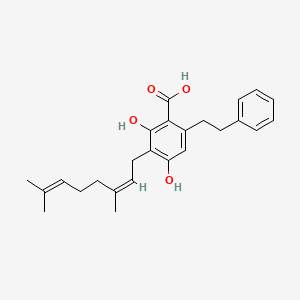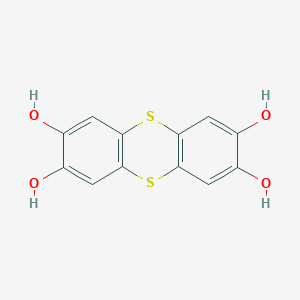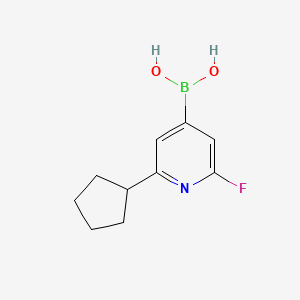
Amorfrutin 4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amorfrutin 4 is a naturally occurring compound belonging to the amorfrutin family, which is known for its potent biological activities. These compounds are primarily isolated from the fruits of Amorpha fruticosa and Glycyrrhiza foetida. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of metabolic disorders such as diabetes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of amorfrutins, including Amorfrutin 4, typically involves the Claisen rearrangement. This method is used to install the prenyl substituents at specific positions on the aromatic ring. For instance, the synthesis of amorfrutin A involves the Claisen rearrangement of a mono-O-(1,1-dimethylallyl)resorcinol derivative, while amorfrutin C is synthesized through the double Claisen rearrangement of a di-O-(1,1-dimethylallyl)resorcinol derivative .
Industrial Production Methods
Industrial production of this compound is not well-documented, but it likely follows similar synthetic routes as those used in laboratory settings. The key steps involve the isolation of precursor compounds from natural sources, followed by chemical modifications to achieve the desired structure.
Analyse Des Réactions Chimiques
Types of Reactions
Amorfrutin 4 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the aromatic ring.
Reduction: Used to reduce specific functional groups, altering the compound’s reactivity.
Substitution: Commonly involves the replacement of hydrogen atoms with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve the use of catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or alkanes.
Applications De Recherche Scientifique
Amorfrutin 4 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic methodologies.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Mécanisme D'action
Amorfrutin 4 exerts its effects primarily through the activation of the peroxisome proliferator-activated receptor gamma (PPARγ). This receptor plays a crucial role in regulating lipid and glucose metabolism. By binding to PPARγ, this compound modulates the expression of genes involved in these metabolic pathways, leading to improved insulin sensitivity and reduced inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Amorfrutin A
- Amorfrutin B
- Amorfrutin C
Uniqueness
Amorfrutin 4 is unique due to its specific structural features and biological activities. Compared to other amorfrutins, it may exhibit different binding affinities and selectivities for PPARγ, leading to distinct physiological effects .
Propriétés
Formule moléculaire |
C25H30O4 |
|---|---|
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
3-[(2Z)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxy-6-(2-phenylethyl)benzoic acid |
InChI |
InChI=1S/C25H30O4/c1-17(2)8-7-9-18(3)12-15-21-22(26)16-20(23(24(21)27)25(28)29)14-13-19-10-5-4-6-11-19/h4-6,8,10-12,16,26-27H,7,9,13-15H2,1-3H3,(H,28,29)/b18-12- |
Clé InChI |
UAMAHWUELDAAIA-PDGQHHTCSA-N |
SMILES isomérique |
CC(=CCC/C(=C\CC1=C(C=C(C(=C1O)C(=O)O)CCC2=CC=CC=C2)O)/C)C |
SMILES canonique |
CC(=CCCC(=CCC1=C(C=C(C(=C1O)C(=O)O)CCC2=CC=CC=C2)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(6-Ethoxy-1,3-benzothiazol-2-yl)-4-[(4-fluorophenyl)(hydroxy)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B14085399.png)

![Methyl 4-[7-methyl-3,9-dioxo-2-(pyridin-3-ylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14085408.png)
![methyl [8-(4-butylphenyl)-1-methyl-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate](/img/structure/B14085417.png)
![3-[(4-Methoxyphenyl)methyl]-6-oxa-3-azabicyclo[3.1.1]heptane](/img/structure/B14085427.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide](/img/structure/B14085440.png)



![1-(2,3-Dimethoxyphenyl)-2-(6-ethyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085456.png)
![Tert-butyl[2-(2-iodoethoxy)ethoxy]diphenylsilane](/img/structure/B14085464.png)
![(1S,2S,4R)-4-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol](/img/structure/B14085472.png)
![3-(3-Carbamoylphenyl)-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester](/img/structure/B14085476.png)
